molecular formula C13H20N2O B11810745 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol CAS No. 1355177-24-0

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B11810745
CAS No.: 1355177-24-0
M. Wt: 220.31 g/mol
InChI Key: QMFFZEKMFKOEMD-UHFFFAOYSA-N
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Description

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is a compound that features a pyrrolidine ring attached to a pyridine ring, with a propanol group. This structure is significant due to the presence of both nitrogen and oxygen heteroatoms, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final step often includes the addition of the propanol group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The nitrogen atoms in the pyrrolidine and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyrrolidine and pyridine derivatives.

Scientific Research Applications

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can interact with active sites, while the propanol group can form hydrogen bonds, stabilizing the compound’s binding to its target. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride
  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
  • 6-(hydroxymethyl)pyridine-3-boronic acid

Uniqueness

1-(5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-ol is unique due to the presence of the propanol group, which can impart different chemical reactivity and biological activity compared to its analogs. The combination of the pyrrolidine and pyridine rings also provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

1355177-24-0

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C13H20N2O/c1-3-12(16)11-8-10(2)13(14-9-11)15-6-4-5-7-15/h8-9,12,16H,3-7H2,1-2H3

InChI Key

QMFFZEKMFKOEMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCCC2)O

Origin of Product

United States

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